4-Iodophenyl 2-(2-methylphenoxy)acetate
Description
4-Iodophenyl 2-(2-methylphenoxy)acetate is an ester derivative featuring a 4-iodophenyl group attached to an acetate backbone, with a 2-methylphenoxy substituent at the 2-position.
Properties
Molecular Formula |
C15H13IO3 |
|---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
(4-iodophenyl) 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13IO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
InChI Key |
SURHKWQISVILFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Iodophenyl 2-(2-methylphenoxy)acetate typically involves the esterification of 4-iodophenol with 2-(2-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product .
Chemical Reactions Analysis
4-Iodophenyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Scientific Research Applications
4-Iodophenyl 2-(2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodophenyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. The iodophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetate moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-iodophenyl 2-(2-methylphenoxy)acetate with key analogs identified in the evidence:
Key Structural Differences and Implications
In contrast, non-iodinated analogs like ethyl 2-(2-methoxy-4-methylphenoxy)acetate prioritize polar interactions (e.g., methoxy group) for solubility .
Ester vs. Acid Functional Groups :
- The target compound and its methyl/ethyl ester analogs are prone to hydrolysis, which may limit oral bioavailability. In contrast, the carboxylic acid derivative (490-M18) could exhibit higher polarity and faster renal clearance .
Compounds like 490-M18 feature a hydroxyimino group, enabling metal chelation or hydrogen bonding, which is absent in the target ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
